
2-Pentylnonanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentylnonanal is an organic compound that belongs to the class of aldehydes. It is characterized by a long carbon chain with a terminal aldehyde group. The molecular formula of this compound is C14H28O, and it has a molecular weight of 210.3556 g/mol . This compound is known for its distinctive odor and is often used in fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Pentylnonanal can be synthesized through various organic reactions. One common method involves the oxidation of primary alcohols. For instance, this compound can be prepared by the oxidation of 2-Pentylnonanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) .
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of alkenes followed by hydrogenation. This method involves the reaction of an alkene with carbon monoxide and hydrogen in the presence of a catalyst, typically a rhodium or cobalt complex, to form an aldehyde. The resulting aldehyde is then hydrogenated to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentylnonanal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol, 2-Pentylnonanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: 2-Pentylnonanoic acid
Reduction: 2-Pentylnonanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Pentylnonanal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the fragrance and flavor industry due to its distinctive odor. .
Wirkmechanismus
The mechanism of action of 2-Pentylnonanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can further undergo various chemical transformations. The aldehyde group can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nonenal: Another aldehyde with a similar structure but a different carbon chain length.
2-Decenal: Similar in structure but with a longer carbon chain.
2-Undecenal: Another structurally similar aldehyde with an even longer carbon chain.
Uniqueness
2-Pentylnonanal is unique due to its specific carbon chain length and the position of the aldehyde group. This gives it distinct chemical properties and reactivity compared to other aldehydes. Its specific odor profile also makes it valuable in the fragrance industry .
Eigenschaften
CAS-Nummer |
88015-71-8 |
|---|---|
Molekularformel |
C14H28O |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
2-pentylnonanal |
InChI |
InChI=1S/C14H28O/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
DXRZZZFLQMCCFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CCCCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


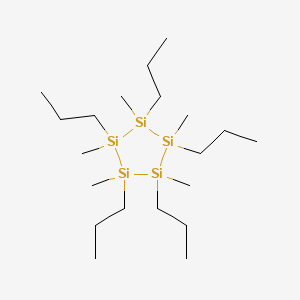
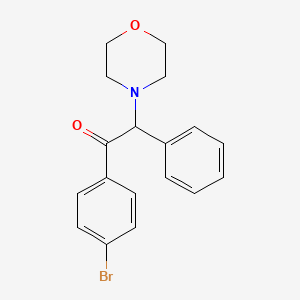
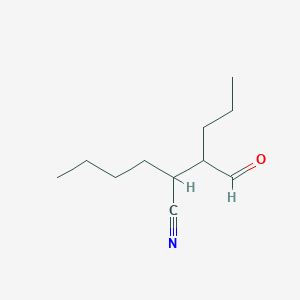
![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)


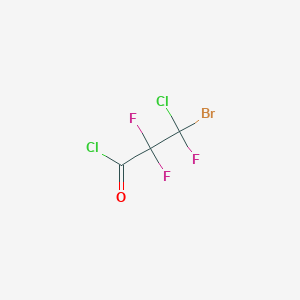
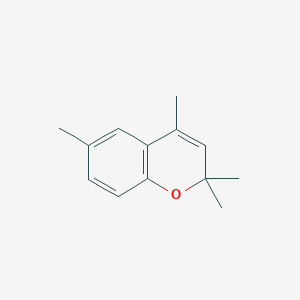



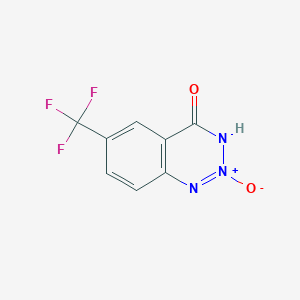
![{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol](/img/structure/B14399076.png)
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
